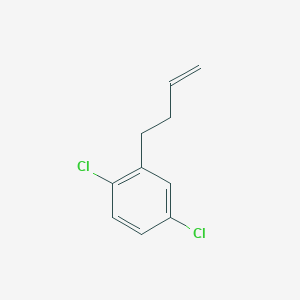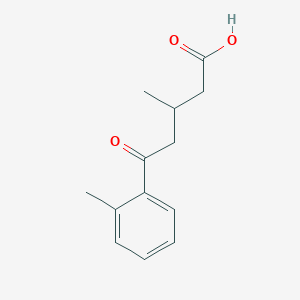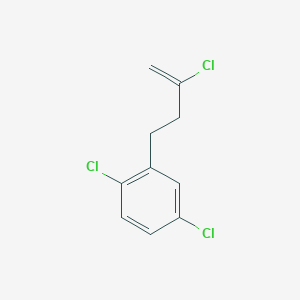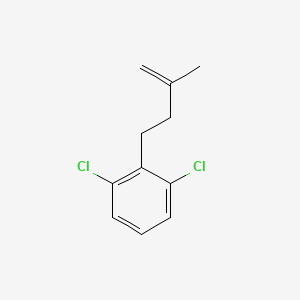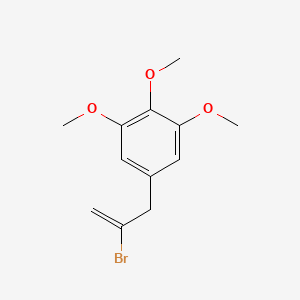
2-Chloro-3-(3,4-dichlorophenyl)-1-propene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure would likely feature a double bond in the propene moiety, a chlorine atom attached to the second carbon of the propene, and a 3,4-dichlorophenyl group attached to the third carbon .Chemical Reactions Analysis
As an alkene, the compound could potentially undergo reactions typical of alkenes, such as addition reactions. The presence of the chlorine atoms could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the presence of functional groups. As a chlorinated alkene, it might be expected to have properties typical of this class of compounds .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, including compounds structurally related to "2-Chloro-3-(3,4-dichlorophenyl)-1-propene", have been evaluated for their environmental consequences, particularly in aquatic environments. Krijgsheld and Gen (1986) assessed the impact of chlorophenols on aquatic life, finding moderate to considerable toxicity depending on exposure duration and environmental conditions. Their persistence varies, influenced by the presence of biodegrading microflora, with bioaccumulation deemed low despite a strong organoleptic effect (K. Krijgsheld & A. D. Gen, 1986).
Microbial Degradation and Treatment
The pesticide industry's wastewater, containing toxic pollutants similar to "2-Chloro-3-(3,4-dichlorophenyl)-1-propene", has been studied for microbial degradation and treatment options. Goodwin et al. (2018) discussed biological processes and granular activated carbon as effective for removing such compounds from wastewater, with efficiencies up to 80-90%. This approach is promising for producing high-quality effluent while addressing the environmental persistence of chlorophenols (L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018).
Catalytic Degradation
Lin et al. (2021) explored the catalytic degradation of 2-chlorophenol, a compound related to "2-Chloro-3-(3,4-dichlorophenyl)-1-propene", using TiO2 doped with cerium under visible light. They achieved complete removal within 4 hours under specific conditions, demonstrating the potential of such catalytic methods for environmental remediation of chlorophenol pollutants (J. Lin, Nolan C. Tolosa, K. Sopajaree, Anusorn Gongglom, Thidarat Jitjanesuwan, & Ming-Chun Lu, 2021).
Health and Environmental Safety
Ruder (2006) reviewed the health effects of occupational exposure to chlorinated solvents, highlighting the need for effective control measures to mitigate potential neurodevelopmental, reproductive, and carcinogenic effects. Although not specific to "2-Chloro-3-(3,4-dichlorophenyl)-1-propene", this study underscores the broader concerns associated with chlorophenols and the importance of managing exposure to protect health and the environment (A. Ruder, 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWNNEXHKDHFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245610 | |
| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,4-dichlorophenyl)-1-propene | |
CAS RN |
951892-97-0 | |
| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



